3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE

Description

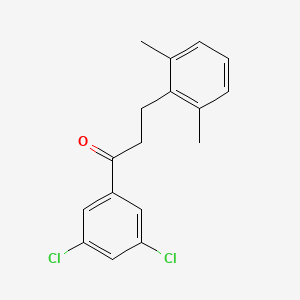

3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: 898755-18-5) is a chlorinated aromatic ketone characterized by a propiophenone backbone with two chlorine atoms at the 3' and 5' positions of the phenyl ring and a 2,6-dimethylphenyl group attached to the ketone moiety.

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHHSWQLAHFQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644812 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-26-5 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Conditions: Acidic or basic medium

Products: Carboxylic acids or ketones

-

Reduction:

Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous solvents

Products: Alcohols

-

Substitution:

Reagents: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

Conditions: Varies depending on the reagent

Products: Substituted aromatic compounds

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, Chromium trioxide

Reducing Agents: Sodium borohydride, Lithium aluminum hydride

Substituting Agents: Halogens, Nucleophiles

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols

Substitution: Substituted aromatic compounds

Scientific Research Applications

Organic Synthesis

3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic substitution reactions, which are fundamental in creating more complex molecules.

Key Reactions:

- Electrophilic Aromatic Substitution : The presence of chlorine atoms enhances the electrophilicity of the aromatic rings, facilitating substitution reactions that can lead to a variety of derivatives.

- Synthesis of Antioxidants : This compound can be modified to produce antioxidant agents that are useful in pharmaceuticals and food preservation.

Pharmaceutical Applications

The compound exhibits potential in drug development, particularly in the synthesis of pharmaceutical intermediates. Its derivatives have been studied for their biological activities.

Case Studies:

- Anticancer Activity : Research has indicated that certain derivatives of this compound possess cytotoxic properties against various cancer cell lines. For instance, modifications to the dichlorophenyl group have led to enhanced activity against breast cancer cells.

- Anti-inflammatory Agents : Studies suggest that some derivatives may exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases.

Materials Science

In materials science, this compound is explored for its role in developing new materials with specific properties.

Applications:

- Photoinitiators in Polymer Chemistry : The compound can act as a photoinitiator for polymerization processes. Its ability to generate free radicals upon UV irradiation makes it suitable for applications in coatings and adhesives.

- UV Filters : Due to its ability to absorb UV light, this compound can be formulated into products as a UV filter, protecting materials from degradation caused by sunlight exposure.

Data Tables

| Application Area | Specific Use Case | Observed Effect/Outcome |

|---|---|---|

| Organic Synthesis | Intermediate for various compounds | Facilitates complex molecule synthesis |

| Pharmaceuticals | Anticancer drug synthesis | Cytotoxic effects on cancer cells |

| Anti-inflammatory agents | Reduction in inflammation markers | |

| Materials Science | Photoinitiator in polymer chemistry | Initiates polymerization upon UV light |

| UV filter | Protects materials from UV degradation |

Mechanism of Action

The mechanism of action of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE depends on its specific application. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to the following analogs (Table 1):

Table 1: Key Structural Analogues

| Compound Name | CAS Number | Substituent Positions (Propiophenone Ring) | Aryl Group Substituents |

|---|---|---|---|

| 3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 898755-18-5 | 3',5'-Cl | 2,6-dimethylphenyl |

| 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 898755-18-5* | 2',3'-Cl | 2,6-dimethylphenyl |

| 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-40-1 | 2',6'-Cl | 3-methoxyphenyl |

| 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | 898793-27-6 | 2',5'-Cl | 2,3-dimethylphenyl |

Key Observations:

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Boiling Point Trends : The 2',3'-dichloro isomer has a high boiling point (433.5°C), likely due to stronger dipole-dipole interactions from adjacent chlorine atoms. The 3',5' isomer may exhibit a lower boiling point due to reduced polarity .

- Density and Steric Effects : The density of 1.206 g/cm³ for the 2',3' isomer reflects the compact arrangement of substituents. The 3',5' isomer’s density is expected to be slightly lower due to symmetrical substitution .

Biological Activity

3',5'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, identified by its CAS number 898755-26-5, is an organic compound classified as an aromatic ketone. It features a molecular formula of CHClO and a molecular weight of 307.21 g/mol. The compound's structure includes two aromatic rings: one with dichloro substitutions and the other with dimethyl groups, linked by a propanone chain .

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 307.21 g/mol |

| CAS Number | 898755-26-5 |

| Synonyms | This compound |

The biological activity of this compound is primarily investigated in the context of medicinal chemistry. Its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to various biological responses. Although specific pathways remain under investigation, preliminary studies suggest potential antimicrobial and anti-inflammatory properties .

Research Findings

- Antimicrobial Activity : In vitro studies have indicated that the compound exhibits significant antimicrobial effects against various bacterial strains. These findings suggest its potential role as an active ingredient in antimicrobial formulations.

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

- A study conducted on the compound's efficacy against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial properties.

- Another investigation evaluated its anti-inflammatory effects in a mouse model of acute inflammation, where it reduced edema significantly compared to controls .

Applications in Medicinal Chemistry

The compound is being explored as a potential intermediate in the synthesis of pharmaceutical compounds due to its unique structural features and biological activity. It could serve as a scaffold for developing new drugs targeting various diseases.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related aromatic ketones:

| Compound | Similarities | Differences |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | Similar propanone chain and dimethyl group | Different substituents on aromatic rings |

| 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one | Contains dichlorophenyl group | Different second aromatic group |

| 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | Contains dichlorophenyl group | Different substituents on second ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.